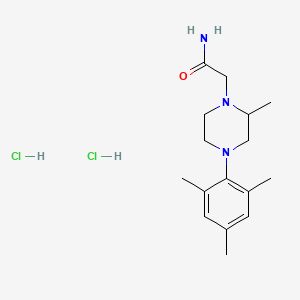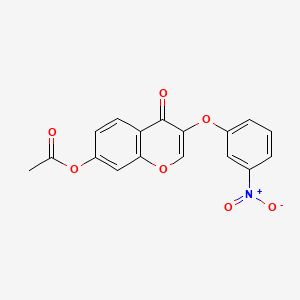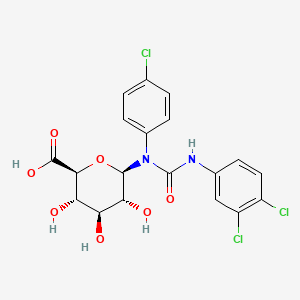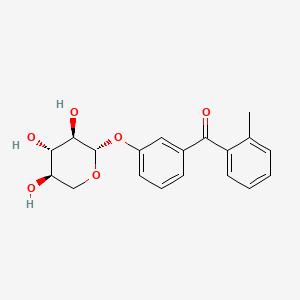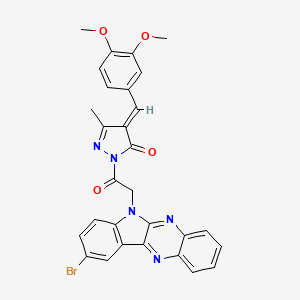
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-: is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone core, an indoloquinoxaline moiety, and a dimethoxyphenyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl- typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
Formation of the Pyrazolone Core: The pyrazolone core is synthesized through the condensation of an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the Indoloquinoxaline Moiety: The indoloquinoxaline moiety is introduced via a coupling reaction with a suitable indole derivative, followed by bromination to introduce the bromine atom.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired methylene bridge.
Final Acetylation: The final step involves the acetylation of the pyrazolone core with an appropriate acetylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromine atom in the indoloquinoxaline moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and primary amines under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with potential biological activity.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory, anticancer, and antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s diverse functional groups allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-2-((6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-: Lacks the bromine atom, which may affect its reactivity and biological activity.
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-ethyl-: Features an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl- lies in its specific combination of functional groups. The presence of the bromine atom, the indoloquinoxaline moiety, and the dimethoxyphenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
119457-29-3 |
|---|---|
分子式 |
C29H22BrN5O4 |
分子量 |
584.4 g/mol |
IUPAC 名称 |
(4E)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H22BrN5O4/c1-16-19(12-17-8-11-24(38-2)25(13-17)39-3)29(37)35(33-16)26(36)15-34-23-10-9-18(30)14-20(23)27-28(34)32-22-7-5-4-6-21(22)31-27/h4-14H,15H2,1-3H3/b19-12+ |
InChI 键 |
KGGFQXLGLMYQKP-XDHOZWIPSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


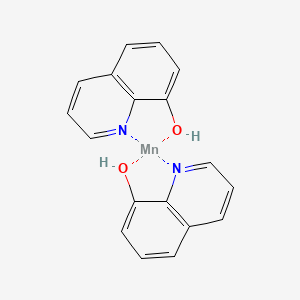
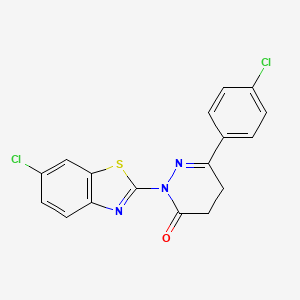

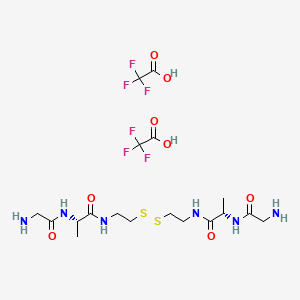
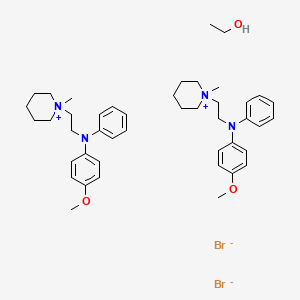
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)

